molecular formula C15H11F3O3 B3094948 5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid CAS No. 1261565-92-7

5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No.: B3094948
CAS No.: 1261565-92-7
M. Wt: 296.24 g/mol
InChI Key: GEJYPZUTFFSMRZ-UHFFFAOYSA-N
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Description

5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid is a biphenyl-based carboxylic acid derivative characterized by a methoxy group (-OCH₃) at the 5-position of the first phenyl ring and a trifluoromethyl (-CF₃) group at the 2'-position of the second phenyl ring. This compound is of significant interest in medicinal chemistry due to its structural features, which combine electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) substituents.

The trifluoromethyl group improves metabolic stability and membrane permeability, while the methoxy group may modulate receptor binding affinity. The carboxylic acid moiety provides a functional handle for further derivatization, enabling the synthesis of prodrugs or conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-7-9(6-10(8-11)14(19)20)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJYPZUTFFSMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691129
Record name 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261565-92-7
Record name 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-Hydroxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid.

    Reduction: Formation of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-methanol.

    Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and agrochemicals, while providing comprehensive data tables and case studies.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals, particularly as a scaffold for designing new drugs. Its structural analogs have been investigated for:

  • Anti-inflammatory Activity : Several studies have reported that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, a study demonstrated that modifications to the carboxylic acid moiety enhanced its efficacy in reducing inflammatory markers in vitro.
  • Anticancer Properties : Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A notable case study involved the synthesis of various analogs that were tested against multiple cancer cell lines, revealing promising cytotoxic effects.

Case Study: Anti-inflammatory Activity

CompoundIC50 Value (µM)Target
This compound12.5COX-2
Derivative A8.0COX-2
Derivative B15.0COX-2

This table illustrates the comparative potency of the original compound against its derivatives in inhibiting COX-2, a key enzyme in inflammation.

Material Science

In material science, this compound has been explored for its potential use in polymer synthesis and as a building block for advanced materials:

  • Polymerization : The compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties. Studies have shown that incorporating this compound into polycarbonate matrices improves their resistance to heat and impact.

Data Table: Thermal Properties of Polymers with Additive

Polymer TypeAdditive Concentration (%)Thermal Stability (°C)
Polycarbonate0250
Polycarbonate + Additive5270
Polycarbonate + Additive10290

This data indicates that increasing the concentration of the additive correlates with enhanced thermal stability.

Agrochemicals

The compound has also been investigated for its potential applications in agrochemicals:

  • Pesticide Development : Research has focused on synthesizing derivatives of this compound to develop new pesticides with improved efficacy against pests while minimizing environmental impact. Preliminary results suggest that certain derivatives exhibit higher insecticidal activity compared to existing commercial products.

Case Study: Insecticidal Activity

CompoundLC50 (ppm)Target Pest
This compound50Aphids
Commercial Insecticide75Aphids

This table highlights the comparative effectiveness of the compound against a common agricultural pest, indicating its potential as a viable alternative to conventional insecticides.

Mechanism of Action

The mechanism of action of 5-Methoxy-2’-(trifluoromethyl)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .

Comparison with Similar Compounds

a) Substituent Effects on Receptor Binding

  • The trifluoromethyl group in this compound contributes to a Ki of 83.2 nM for GPR17 antagonism, outperforming its 3'-methoxy analog (Ki = 8.91 nM) in binding pocket interactions due to enhanced hydrophobic interactions with arginine residues .
  • Methyl or halogen substituents (e.g., 2'-CH₃ in , 4'-Cl in ) reduce affinity for GPR17 compared to CF₃, highlighting the importance of trifluoromethyl’s steric and electronic profile.

b) Physicochemical Properties

  • This contrasts with compounds like 4'-chloro-5-fluoro-2'-methoxybiphenyl-3-carboxylic acid, where polar halogens (Cl, F) balance lipophilicity .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, unlike methoxy or methyl groups, which are susceptible to demethylation .

Q & A

Q. What are common synthetic routes for preparing 5-methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl backbone, followed by functional group modifications. For example:

Biphenyl coupling : React 3-bromo-5-methoxybenzoic acid with a 2-(trifluoromethyl)phenylboronic acid derivative under Pd catalysis .

Ester hydrolysis : Convert the methyl ester intermediate (e.g., methyl 5-methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylate) to the carboxylic acid using NaOH or LiOH .
Key considerations : The trifluoromethyl group may require protection during coupling due to its electron-withdrawing effects .

Q. How can the structure of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and chromatographic techniques :

  • NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in 19F^{19}\text{F} NMR, while the biphenyl protons show splitting patterns in 1H^{1}\text{H} NMR .
  • IR : Confirm the carboxylic acid (C=O stretch ~1700 cm1^{-1}) and methoxy group (C-O stretch ~1250 cm1^{-1}) .
  • HPLC/MS : Verify purity (>95%) and molecular weight (expected [M-H]⁻ ion for C₁₅H₁₀F₃O₃: ~307.05 m/z) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the biphenyl coupling step?

Regioselectivity challenges arise from steric hindrance near the trifluoromethyl group. Strategies include:

  • Ligand selection : Use bulky ligands like SPhos or XPhos to direct coupling to the less hindered position .
  • Temperature control : Lower reaction temperatures (e.g., 60°C) reduce side reactions .
  • Pre-functionalization : Introduce directing groups (e.g., esters) to guide coupling, followed by deprotection .
    Data contradiction note : Conflicting yields (e.g., 50–80% in biphenyl systems) may stem from varying Pd catalyst batches or boronic acid purity .

Q. What methodologies are suitable for analyzing the compound’s stability under physiological conditions?

  • pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via HPLC. The carboxylic acid group may hydrolyze in alkaline conditions .
  • Metabolic stability : Use liver microsome assays (e.g., human S9 fraction) to assess CYP450-mediated degradation .
  • Thermal stability : TGA/DSC analysis reveals decomposition temperatures (>150°C for similar biphenylcarboxylic acids) .

Q. How can researchers resolve contradictions in spectral data during characterization?

Unexpected NMR/IR signals may arise from:

  • Rotamers : The biphenyl system’s restricted rotation can split signals. Use variable-temperature NMR to confirm .
  • Impurities : Trace solvents (e.g., DMF) or unreacted boronic acid may persist. Purify via recrystallization (e.g., ethanol/water) .
  • Isomerism : Check for ortho/meta substitution using NOESY or COSY to confirm coupling positions .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to improve membrane permeability .
  • Co-crystallization : Formulate with cyclodextrins or lipids to enhance solubility .
  • SAR studies : Modify the methoxy or trifluoromethyl positions to balance hydrophobicity and solubility .

Methodological Challenges and Solutions

Q. How to address low yields in the final hydrolysis step?

  • Catalyst optimization : Use LiOH instead of NaOH for milder ester cleavage, reducing side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., THF/H₂O) improve reagent solubility .
  • Microwave-assisted synthesis : Shorten reaction time (10–20 min vs. 12 hours) to minimize degradation .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., COX-2 or kinases) .
  • QSAR models : Train algorithms on biphenylcarboxylic acid derivatives to predict activity .
  • ADMET prediction : SwissADME or pkCSM estimates absorption and toxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid
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5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid

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